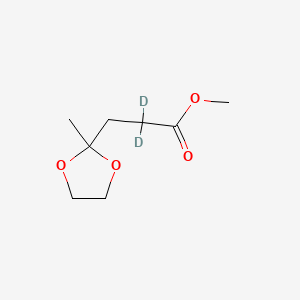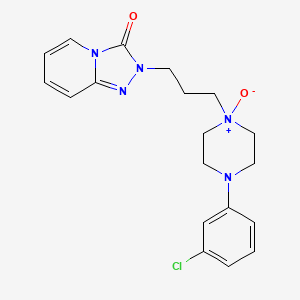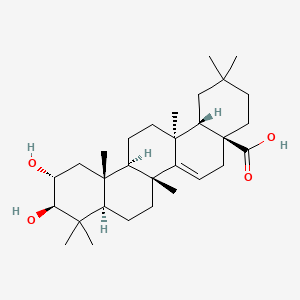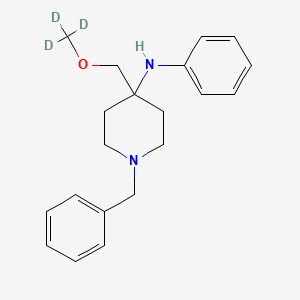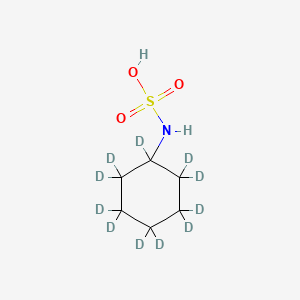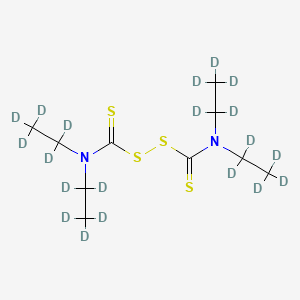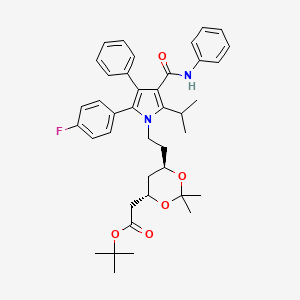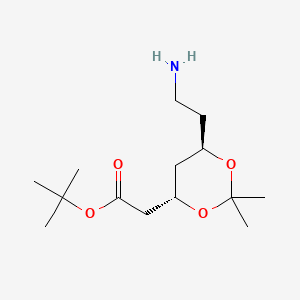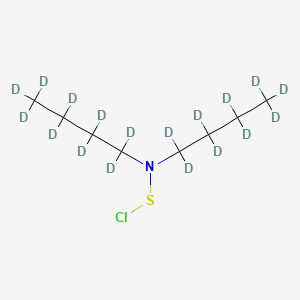![molecular formula C12H18N2O3 B565087 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 CAS No. 1216997-10-2](/img/structure/B565087.png)
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4
Übersicht
Beschreibung
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (DNE-d4) is a synthetic molecule used in scientific research applications. It is a derivative of the diethyl amine molecule, and its structure consists of a nitrophenoxy group attached to a diethyl amine. DNE-d4 is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is used as a research tool in a variety of scientific applications. It has been used in the study of enzyme kinetics, as a substrate for the enzyme monoamine oxidase, and as a probe for the study of the structure and function of G-protein coupled receptors. It has also been used in the study of the metabolism of drugs and in the development of new drug molecules.
Wirkmechanismus
The mechanism of action of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is not fully understood. It is known that the nitrophenoxy group binds to the active site of enzymes, allowing them to catalyze the reaction of the diethyl amine. It is also believed that the deuterium atom may play a role in the binding of the molecule to the enzyme, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 are not yet fully understood. However, studies have shown that it can inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been shown to bind to G-protein coupled receptors, which are involved in the regulation of many physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in laboratory experiments provides several advantages. It is a stable molecule that is easy to synthesize and can be used in a variety of applications. It is also relatively cheap and can be stored for long periods of time. However, there are also some limitations to its use. It is a relatively large molecule, which can make it difficult to work with in some experiments. It is also not as soluble in water as some other molecules, which can limit its use in certain applications.
Zukünftige Richtungen
The future of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 research is promising. Further studies are needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research is needed to explore its potential use in drug development, as well as its potential applications in other areas of scientific research. Finally, further studies are needed to examine the advantages and limitations of using Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in laboratory experiments.
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAXUKBHFTHA-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


